molecular formula C20H19N3O2 B2966457 N-benzhydryl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide CAS No. 1235087-07-6

N-benzhydryl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B2966457
CAS No.: 1235087-07-6
M. Wt: 333.391
InChI Key: RTOUZXLYNOKKET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzhydryl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide is an organic compound belonging to the class of pyridazinone derivatives, characterized by a benzhydryl group attached to an acetamide moiety which is connected to a 3-methylpyridazinone ring . This unique structure makes it a valuable building block and subject for various scientific research applications, including use in organic chemistry as a precursor for more complex molecules and in biological studies investigating potential bioactive properties . The synthesis of such pyridazinone derivatives often involves a multi-step process, starting with the formation of the pyridazinone core via cyclocondensation of 1,4-diketones with hydrazine derivatives. The benzhydryl group can be introduced through Friedel-Crafts alkylation, and the final acetamide linkage is typically formed through carbodiimide-mediated coupling or other amidation techniques . Modern, efficient synthesis methods have been developed, including microwave-assisted coupling which significantly reduces reaction time, and green chemistry approaches such as aqueous-phase reactions that reduce organic waste . For industrial-scale production, continuous flow reactor systems can achieve high conversion rates and selectivity . Analytical data for quality control of the compound includes characterization by 1H NMR spectroscopy and High-Performance Liquid Chromatography (HPLC) to ensure high purity, often ≥99.5% . ATTENTION: This product is for research use only. It is not intended for human or veterinary, diagnostic, or therapeutic use.

Properties

IUPAC Name

N-benzhydryl-2-(3-methyl-6-oxopyridazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-15-12-13-19(25)23(22-15)14-18(24)21-20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-13,20H,14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTOUZXLYNOKKET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzhydryl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This compound features a complex structure that combines a benzhydryl group with a pyridazinone moiety, which may influence its interactions with biological targets.

  • Molecular Formula : C20_{20}H19_{19}N3_{3}O2_{2}
  • Molecular Weight : 333.391 g/mol
  • Purity : Typically around 95% .

Structural Characteristics

The structure of this compound includes:

  • A benzhydryl group, which may enhance lipophilicity and facilitate membrane permeability.
  • A pyridazinone core, known for its role in various pharmacological activities.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors. Research suggests that modifications in the substituents on the pyridazinone ring can significantly affect binding affinity and selectivity towards target proteins .

Pharmacological Studies

Research into related compounds indicates that derivatives of benzamide and pyridazinone exhibit various biological activities, including:

  • Histone Deacetylase (HDAC) Inhibition : Compounds similar to N-benzhydryl derivatives have demonstrated HDAC inhibitory activity, which is crucial in cancer therapy .
  • Antitumor Activity : In vivo studies have shown that certain derivatives can inhibit tumor growth effectively, providing a promising avenue for cancer treatment .

Case Studies and Research Findings

  • In Vitro Studies : A series of compounds related to benzamide were evaluated for their HDAC inhibitory activities. Some derivatives exhibited superior anti-proliferative effects against cancer cell lines such as Hut78 and K562, indicating the potential effectiveness of similar structures .
  • In Vivo Efficacy : In animal models, compounds with structural similarities to N-benzhydryl derivatives have shown significant antitumor activity, suggesting that this class of compounds may be effective in clinical settings .

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaMolecular WeightBiological Activity
This compoundC20_{20}H19_{19}N3_{3}O2_{2}333.391 g/molPotential HDAC inhibitor
Quinazolinyl-containing benzamidesVariesVariesHDAC inhibition, antitumor activity
Benzamide derivativesVariesVariesAntiproliferative effects against cancer cell lines

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below compares N-benzhydryl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide with structurally related pyridazinone derivatives:

Compound Name Substituent on Acetamide Molecular Formula Molecular Weight Key Structural Differences
This compound Benzhydryl C₂₀H₁₉N₃O₂ 333.39 Bulky aromatic substituent
2-[4-(2-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetohydrazide 2-chlorobenzyl + hydrazide C₁₄H₁₃ClN₄O₂ 320.73 Smaller substituent; hydrazide functional group
N-(3-methoxyphenethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide 3-methoxyphenethyl C₁₆H₁₉N₃O₃ 301.34 Methoxy-substituted phenethyl chain
N-(quinolin-3-yl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide Quinolin-3-yl C₁₆H₁₄N₄O₂ 294.31 Heteroaromatic substituent
N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide Azepane-sulfonyl + dichloro-pyridazine C₁₉H₂₂Cl₂N₄O₄S 485.37 Dichloro substitution on pyridazine; sulfonamide group

Key Observations:

  • Substituent Bulkiness: The benzhydryl group in the target compound confers higher molecular weight and lipophilicity compared to smaller substituents like 3-methoxyphenethyl or quinolin-3-yl . This may enhance membrane permeability but reduce aqueous solubility.
  • Functional Groups: Hydrazide derivatives (e.g., ) and sulfonamide-containing analogs (e.g., ) introduce polar groups that could improve target engagement or metabolic stability.

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